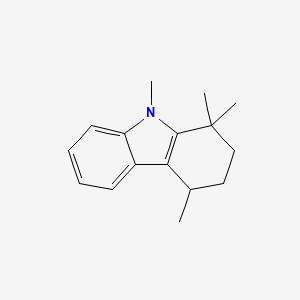
1,1,4,9-Tetramethyl-2,3,4,9-tetrahydro-1H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,4,9-Tetramethyl-2,3,4,9-tetrahydro-1H-carbazole: is an organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds that contain nitrogen atoms within their ring structure. This specific compound is characterized by the presence of four methyl groups attached to the carbazole core, making it a tetra-substituted derivative.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,4,9-Tetramethyl-2,3,4,9-tetrahydro-1H-carbazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable indole derivative with a methylating agent can lead to the formation of the desired tetrahydrocarbazole structure.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and pressure conditions are crucial to achieve efficient synthesis. Industrial methods often focus on scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
1,1,4,9-Tetramethyl-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced carbazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-quinones, while reduction can produce dihydrocarbazoles.
Aplicaciones Científicas De Investigación
1,1,4,9-Tetramethyl-2,3,4,9-tetrahydro-1H-carbazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1,4,9-Tetramethyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A similar compound with fewer methyl groups.
5,6,7,8-Tetrahydrocarbazole: Another derivative with different substitution patterns.
1,1,5,6-Tetramethyl-1,2,3,4-tetrahydronaphthalene: A structurally related compound with a naphthalene core.
Uniqueness
1,1,4,9-Tetramethyl-2,3,4,9-tetrahydro-1H-carbazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
683800-19-3 |
|---|---|
Fórmula molecular |
C16H21N |
Peso molecular |
227.34 g/mol |
Nombre IUPAC |
1,1,4,9-tetramethyl-3,4-dihydro-2H-carbazole |
InChI |
InChI=1S/C16H21N/c1-11-9-10-16(2,3)15-14(11)12-7-5-6-8-13(12)17(15)4/h5-8,11H,9-10H2,1-4H3 |
Clave InChI |
MKEVVKXBANOHLV-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C2=C1C3=CC=CC=C3N2C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


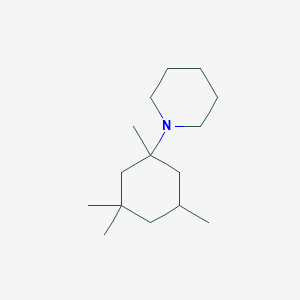
![9H-Xanthen-9-one, 3,5,6-tris[(1,1-dimethyl-2-propenyl)oxy]-1-hydroxy-](/img/structure/B12537280.png)
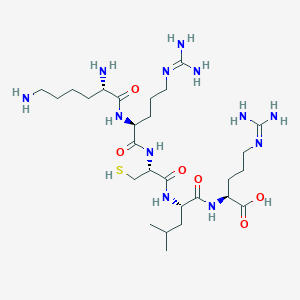
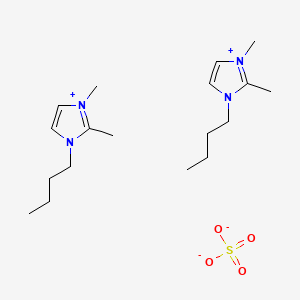
![4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12537309.png)
![6H-Pyrazolo[1,5-b][1,2,4]triazepine, 2-(1,1-dimethylethyl)-5,7-dimethyl-](/img/structure/B12537316.png)
![4-[Bis(4-methylphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B12537318.png)
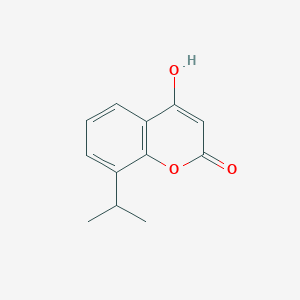
![N-(2-Chloroethyl)-N'-[3-(3-hydroxypropyl)phenyl]urea](/img/structure/B12537323.png)
![3-[4-Bromo-5-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B12537335.png)

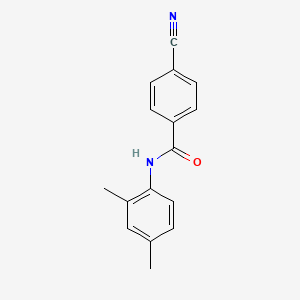
![Acetamide, N-[1-(methoxymethyl)-2-oxo-4-phenylbutyl]-](/img/structure/B12537344.png)
![Propanamide, 2,2-dimethyl-N-[6-(1-piperidinylmethyl)-2-naphthalenyl]-](/img/structure/B12537349.png)
